molecular formula C15H11F3N4O2 B2824959 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 863305-82-2

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2824959
CAS No.: 863305-82-2
M. Wt: 336.274
InChI Key: VFCQYZIFTWAWJV-UHFFFAOYSA-N
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Description

“7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C15H11F3N4O2 and a molecular weight of 336.27 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11F3N4O2/c1-7-11(8-3-2-4-9(5-8)15(16,17)18)13-20-6-10(14(23)24)12(19)22(13)21-7/h2-6H,19H2,1H3,(H,23,24) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl phenyl group attached .


Physical and Chemical Properties Analysis

This compound has a melting point of 224-226°C .

Scientific Research Applications

Chemical Synthesis and Modification

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that serves as a core structure for various chemical syntheses and modifications. For instance, regioselective synthesis techniques have been developed to create 1- and 4-substituted derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves the preparation of intermediates from methyl 5-amino-1H-pyrazole-4-carboxylate, followed by reactions with POCl3 to generate highly reactive derivatives, which are then reacted with amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalyst to yield the 7-substituted derivatives. Hydrolysis and amidation steps are subsequently applied to produce the corresponding carboxamides, demonstrating tunable regioselectivity influenced by the carboxy function (Drev et al., 2014).

Antimicrobial and Antioxidant Activities

New diazo dyes derived from pyrazolo[1,5-a]pyrimidine have been synthesized and characterized, showing solvatochromic properties, antimicrobial activities against Gram-positive and Gram-negative bacteria, fungi, and excellent antioxidant activities. These findings suggest potential applications in developing antimicrobial and antioxidant agents (Şener et al., 2017).

Biological Evaluation for Drug Development

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's utility in drug discovery for treating cancer and inflammation (Rahmouni et al., 2016).

Supramolecular Chemistry

The compound's structural motif facilitates the formation of energetic multi-component molecular solids with aza compounds, driven by strong hydrogen bonds and weak intermolecular interactions. This aspect underlines its significance in the design of supramolecular materials with specific physical properties (Wang et al., 2014).

Serotonin 5-HT6 Receptor Antagonists

Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group has explored their activity as serotonin 5-HT6 receptor antagonists. Structural modifications in these compounds have been correlated with their antagonist activity, contributing valuable insights into the development of treatments for neurological disorders (Ivachtchenko et al., 2013).

Safety and Hazards

The compound is labeled as an irritant, as indicated by the safety pictograms . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-7-11(8-3-2-4-9(5-8)15(16,17)18)13-20-6-10(14(23)24)12(19)22(13)21-7/h2-6H,19H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCQYZIFTWAWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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